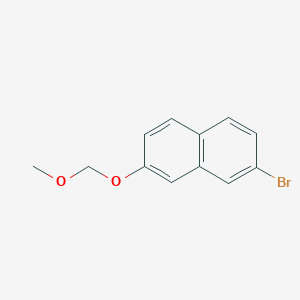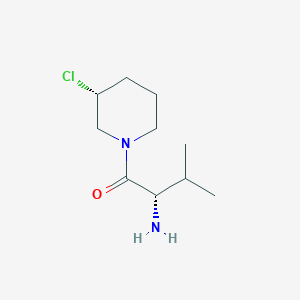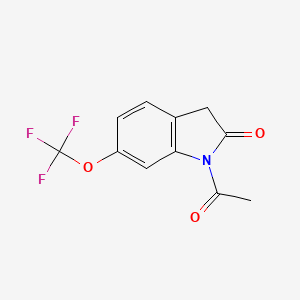
1-Acetyl-6-(trifluoromethoxy)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-(trifluoromethoxy)indolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a trifluoromethoxy group at the sixth position, and an indolin-2-one core structure. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoromethoxy reagents.
Acetylation: The indole derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The acetylated intermediate is then subjected to trifluoromethoxylation using a trifluoromethoxy reagent, such as trifluoromethoxy iodide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of catalysts like palladium or copper to enhance reaction efficiency.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-Acetyl-6-(trifluoromethoxy)indolin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-Acetyl-6-methoxyindolin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Acetyl-6-chloroindolin-2-one: Similar structure but with a chloro group instead of a trifluoromethoxy group.
1-Acetyl-6-bromoindolin-2-one: Similar structure but with a bromo group instead of a trifluoromethoxy group.
Uniqueness: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H8F3NO3 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
1-acetyl-6-(trifluoromethoxy)-3H-indol-2-one |
InChI |
InChI=1S/C11H8F3NO3/c1-6(16)15-9-5-8(18-11(12,13)14)3-2-7(9)4-10(15)17/h2-3,5H,4H2,1H3 |
InChI Key |
FWTOKNQTPSMYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
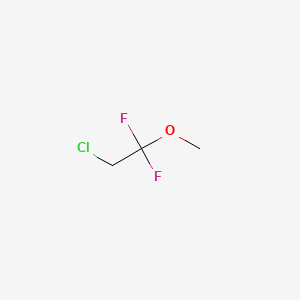
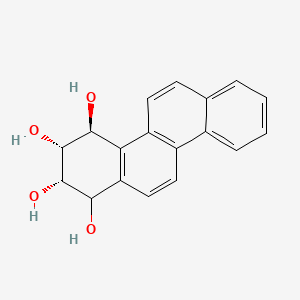
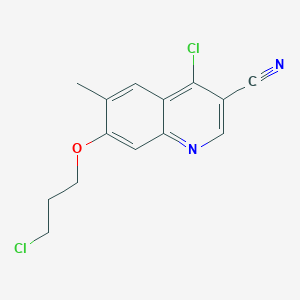
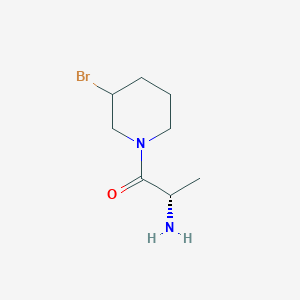
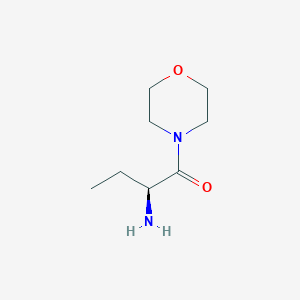
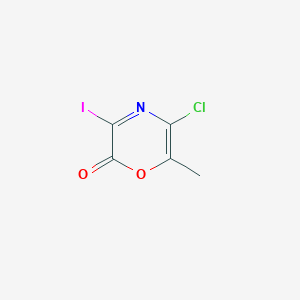
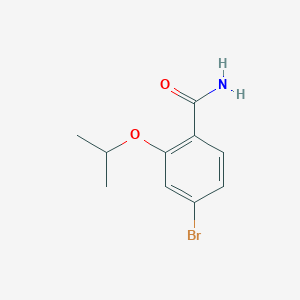
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
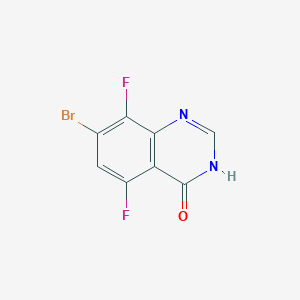
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)
